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Compound of Interest

Compound Name:
4-Bromo-2,5-

difluorobenzenesulfonamide

Cat. No.: B1272165 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 4-Bromo-2,5-
difluorobenzenesulfonamide, a halogenated aromatic sulfonamide of interest in medicinal

chemistry and drug discovery. This document outlines the compound's physicochemical

properties, a proposed synthetic pathway, and a theoretical examination of its spectral

characteristics.

Compound Identity and Physicochemical Properties
4-Bromo-2,5-difluorobenzenesulfonamide is a substituted aromatic sulfonamide with the

molecular formula C₆H₄BrF₂NO₂S. Its structure features a benzene ring substituted with a

bromine atom, two fluorine atoms, and a sulfonamide functional group.
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Property Value Source

CAS Number 214209-98-0 N/A

Molecular Formula C₆H₄BrF₂NO₂S N/A

Molecular Weight 272.07 g/mol N/A

Melting Point 167-169 °C N/A

Appearance
White to off-white solid

(predicted)
N/A

Synthesis Pathway
The synthesis of 4-Bromo-2,5-difluorobenzenesulfonamide can be achieved through a two-

step process starting from 2-bromo-1,4-difluorobenzene. The initial step involves the

chlorosulfonation of the benzene ring to form the key intermediate, 4-Bromo-2,5-

difluorobenzenesulfonyl chloride. This intermediate is then reacted with an ammonia source to

yield the final sulfonamide product.

Step 1: Chlorosulfonation

Step 2: Amination

2-Bromo-1,4-difluorobenzene
4-Bromo-2,5-difluorobenzenesulfonyl chlorideCH₂Cl₂

Chlorosulfonic Acid

4-Bromo-2,5-difluorobenzenesulfonamide

e.g., THF

Aqueous Ammonia
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Figure 1: Proposed synthesis pathway for 4-Bromo-2,5-difluorobenzenesulfonamide.

Experimental Protocols
While specific experimental protocols for the synthesis of 4-Bromo-2,5-
difluorobenzenesulfonamide are not readily available in the public domain, the following

procedures are based on general methods for the synthesis of aryl sulfonamides.

Synthesis of 4-Bromo-2,5-difluorobenzenesulfonyl
chloride
The synthesis of the sulfonyl chloride intermediate can be achieved by the electrophilic

substitution of 2-bromo-1,4-difluorobenzene with chlorosulfonic acid.

Materials: 2-bromo-1,4-difluorobenzene, Chlorosulfonic acid, Dichloromethane (CH₂Cl₂), Ice,

Water, Sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous magnesium sulfate

(MgSO₄).

Procedure:

In a fume hood, dissolve 2-bromo-1,4-difluorobenzene in dichloromethane and cool the

solution in an ice bath.

Slowly add chlorosulfonic acid dropwise to the cooled solution while maintaining the

temperature below 5 °C.

After the addition is complete, allow the reaction mixture to stir at room temperature for

several hours.

Carefully pour the reaction mixture onto crushed ice.

Separate the organic layer and wash it sequentially with water, saturated sodium

bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield crude 4-Bromo-2,5-difluorobenzenesulfonyl chloride.

The crude product can be purified by recrystallization or used directly in the next step.
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Synthesis of 4-Bromo-2,5-difluorobenzenesulfonamide
The final product is synthesized by the reaction of the sulfonyl chloride intermediate with an

ammonia source.

Materials: 4-Bromo-2,5-difluorobenzenesulfonyl chloride, Concentrated aqueous ammonia

(NH₄OH), Tetrahydrofuran (THF) or a similar inert solvent, Water, Hydrochloric acid (HCl).

Procedure:

Dissolve 4-Bromo-2,5-difluorobenzenesulfonyl chloride in a suitable solvent such as THF.

Cool the solution in an ice bath.

Slowly add concentrated aqueous ammonia dropwise to the solution.

Allow the reaction mixture to warm to room temperature and stir for several hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Once the reaction is complete, remove the solvent under reduced pressure.

Dissolve the residue in a suitable organic solvent and wash with water.

If necessary, acidify the aqueous layer with dilute HCl to precipitate any remaining product.

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

The crude product can be purified by recrystallization.

Structural and Spectroscopic Analysis
Disclaimer: Experimental spectroscopic data for 4-Bromo-2,5-difluorobenzenesulfonamide is

not readily available in public databases. The following sections provide a theoretical analysis

of the expected spectral characteristics based on the compound's structure and data from

analogous compounds.

¹H NMR Spectroscopy
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The proton NMR spectrum of 4-Bromo-2,5-difluorobenzenesulfonamide is expected to show

two signals in the aromatic region corresponding to the two non-equivalent aromatic protons.

The sulfonamide (SO₂NH₂) protons would likely appear as a broad singlet.

Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration Assignment

~7.5 - 8.0 Doublet of doublets 1H Aromatic C-H

~7.2 - 7.6 Doublet of doublets 1H Aromatic C-H

~5.0 - 6.0 Broad Singlet 2H SO₂NH₂

¹³C NMR Spectroscopy
The ¹³C NMR spectrum is predicted to display six distinct signals for the carbon atoms of the

benzene ring. The carbon atoms attached to fluorine will exhibit characteristic splitting due to

C-F coupling.

Predicted Chemical Shift (δ, ppm) Assignment

~155 - 160 (d) C-F

~150 - 155 (d) C-F

~130 - 140 C-SO₂

~120 - 125 C-H

~115 - 120 C-H

~110 - 115 C-Br

Note: 'd' denotes a doublet due to C-F coupling.

Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will provide information about the functional groups present in the

molecule. Key vibrational frequencies are expected for the N-H, S=O, C-F, and C-Br bonds.
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Wavenumber (cm⁻¹) Vibration Type Functional Group

~3300 - 3400 N-H stretch Sulfonamide (NH₂)

~1330 - 1370 Asymmetric S=O stretch Sulfonamide (SO₂)

~1150 - 1180 Symmetric S=O stretch Sulfonamide (SO₂)

~1200 - 1300 C-F stretch Aryl-F

~500 - 600 C-Br stretch Aryl-Br

Mass Spectrometry
The mass spectrum of 4-Bromo-2,5-difluorobenzenesulfonamide is expected to show a

molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the

presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation would likely involve the

loss of the sulfonamide group (SO₂NH₂) and halogen atoms.

m/z Fragment Ion

271/273 [M]⁺

191/193 [M - SO₂NH₂]⁺

112 [C₆H₂F₂]⁺

Conclusion
This technical guide provides a foundational understanding of the structural and spectroscopic

characteristics of 4-Bromo-2,5-difluorobenzenesulfonamide. While a detailed experimental

protocol and definitive spectral data are not yet widely available, the information presented

herein, based on established chemical principles and data from related compounds, offers

valuable insights for researchers and professionals in the fields of chemical synthesis and drug

development. Further experimental investigation is warranted to fully characterize this

compound and explore its potential applications.

To cite this document: BenchChem. [Structural Analysis of 4-Bromo-2,5-
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1272165?utm_src=pdf-body
https://www.benchchem.com/product/b1272165?utm_src=pdf-body
https://www.benchchem.com/product/b1272165#4-bromo-2-5-difluorobenzenesulfonamide-structural-analysis
https://www.benchchem.com/product/b1272165#4-bromo-2-5-difluorobenzenesulfonamide-structural-analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1272165?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Available at: [https://www.benchchem.com/product/b1272165#4-bromo-2-5-
difluorobenzenesulfonamide-structural-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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